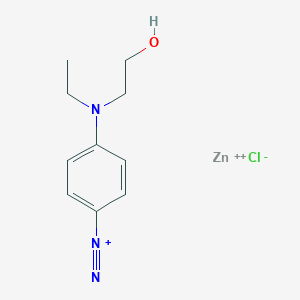

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride often involves reactions of substituted benzenediazonium chlorides with other organic compounds. For example, a study describes the reaction of 4-substituted benzenediazonium chlorides with methylamine-formaldehyde mixture to afford novel cyclic products rather than the expected dimeric products or triazenes (Kolar & Schendzielorz, 1985). Such reactions highlight the complexity and the range of products that can be derived from diazonium compounds.

Molecular Structure Analysis

The molecular structure of compounds containing zinc(II) centers and nitrogen atoms from organic ligands can exhibit interesting coordination geometries. For instance, the zinc(II) center in a related compound is coordinated by four nitrogen atoms and one chloro anion, forming one-dimensional structures connected by hydrogen bonds (Liu, Xie, & Liu, 2005). This gives insight into how zinc(II) might interact with the nitrogen atoms in the ethyl(2-hydroxyethyl)amino group of our compound of interest.

Chemical Reactions and Properties

Diazonium compounds are known for their versatile chemistry, including their ability to participate in various chemical reactions. One reaction of interest is the formation of carbon-centered radicals from benzenediazonium salts, which can further react to cause DNA strand breaking, indicating the reactivity of these radicals (Hiramoto, Kaku, Kato, & Kikugawa, 1995). While this study involves a different diazonium salt, it underscores the potential reactivity of the diazonium group in 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride.

Physical Properties Analysis

The physical properties of similar zinc complexes have been studied, revealing interesting features like crystal structure and hydrogen bonding patterns. For example, the structure of a dichloridobis(4-ethylaniline-κN)zinc complex was determined, showing a distorted Zn(N2Cl2) tetrahedron, with the dihedral angle between benzene rings and hydrogen bonding patterns affecting the physical properties (Govindaraj, Thirumurugan, Reddy, Anbalagan, & Subbiahpandi, 2015). Such studies are essential for understanding how the physical properties of our compound of interest might be influenced by its molecular geometry and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of diazonium compounds, including those complexed with metals like zinc, are largely defined by their reactive diazonium group and the ability of the metal to participate in catalysis. For instance, zinc chloride has been shown to catalyze a variety of reactions, indicating the potential for 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride to act as a catalyst in organic synthesis (Shaabani, Keshipour, Shaabani, & Mahyari, 2012). This highlights the importance of both the diazonium group and the zinc ion in defining the compound's chemical behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

Research on azo compounds and their Schiff bases has demonstrated the synthesis and characterization of azo-linked Schiff bases and their metal complexes, including zinc(II). These complexes were prepared by coupling benzenediazonium chloride ions with specific amines under alkaline conditions, followed by condensation with salicylaldehyde. Spectroscopic methods, magnetic measurements, and elemental analysis were used for characterization, highlighting the chemical versatility and potential applications of these azo compounds in various fields (Erdem et al., 2009).

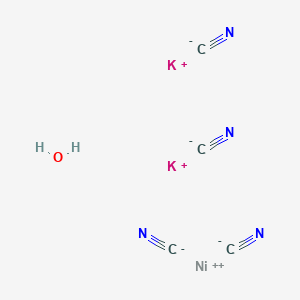

Photoluminescent Materials

Another study reported the synthesis of novel 3,4-ethylenedioxythiophene (EDOT) derivatives, exploring their photoluminescent properties. This research involved lithiation of EDOT followed by conversion to zinc chloride or Grignard derivatives, enabling the formation of various photoluminescent materials. These findings suggest potential applications in optoelectronic devices and sensors, indicating the relevance of zinc chloride in the development of functional materials with enhanced optical properties (Pepitone et al., 2003).

Antimicrobial and Anticonvulsant Agents

Research on the synthesis of novel compounds with potential biological applications has shown that certain derivatives synthesized from reactions involving benzenediazonium chloride demonstrate antimicrobial and anticonvulsant activities. This highlights the role of zinc chloride in synthesizing compounds with significant therapeutic potential, contributing to the development of new drugs and treatment options (Nikalje et al., 2015).

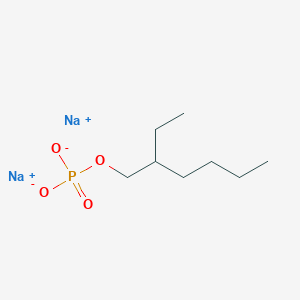

Metal Extraction and Environmental Applications

A study on novel extractants for zinc(II) from acidic chloride solutions introduced hydrophobic carboximidamides as efficient extractants, emphasizing the importance of zinc chloride in metal extraction processes. This research is particularly relevant for environmental management and recycling industries, where efficient and selective metal extraction from waste streams is crucial (Wojciechowska et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

dichlorozinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N3O.3ClH.Zn/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;/h3-6,14H,2,7-8H2,1H3;3*1H;/q+1;;;;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZURDCUSZRTCY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N3OZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride | |

CAS RN |

13532-96-2 | |

| Record name | Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(ethyl(2-hydroxyethyl)amino)-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)